1-叔丁基-2-氧代-1,2-二氢吡啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

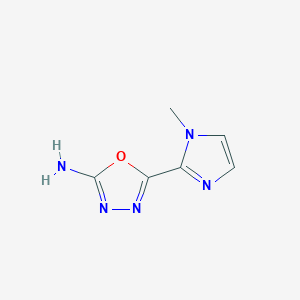

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and as building blocks in organic synthesis. The tert-butyl group attached to the pyridine ring can influence the reactivity and stability of the molecule, making it a valuable moiety for further chemical transformations.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and the careful selection of starting materials and reaction conditions. For instance, the synthesis of highly substituted pyrrole-3-carboxylic acid derivatives has been achieved through a one-step continuous flow method starting from tert-butyl acetoacetates, amines, and 2-bromoketones . This method also utilizes the byproduct HBr for in situ hydrolysis of tert-butyl esters. Another example includes the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which is prepared from L-alanine and used as a chiral auxiliary in dipeptide synthesis . These methods highlight the versatility of tert-butyl groups in facilitating the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using various spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. For example, the crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and specific cell parameters . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was analyzed via single crystal X-ray diffraction, showing a monoclinic space group and the presence of two diastereomers in the crystal .

Chemical Reactions Analysis

The tert-butyl group in pyridine derivatives can participate in various chemical reactions. For instance, the activation of carboxylic acids as their active esters can be achieved using tert-butyl carbonates, leading to the formation of intermediates in amide or peptide synthesis . The regio-selective synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid demonstrates the use of the tert-butyl group to direct selective substitutions . Additionally, the tert-butyl group can be involved in enantioselective cyclizations to produce chiral pyrrolidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by the presence of the tert-butyl group and other substituents on the ring. These properties can be studied using techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) . Density functional theory (DFT) calculations can also provide insights into the molecular electrostatic potential and frontier molecular orbitals of these compounds .

科学研究应用

代谢途径和酶反应

一项研究探讨了与1-叔丁基-2-氧代-1,2-二氢吡啶-3-羧酸结构相关的化合物的代谢途径和酶反应。例如,对CP-533,536的代谢进行了研究,这是一种具有类似于1-叔丁基-2-氧代-1,2-二氢吡啶-3-羧酸的叔丁基基团的化合物,以了解其在人类肝微粒体和重组人类细胞色素P450同功酶中的体外代谢。这项研究提供了关于这类化合物经历的氧化过程的见解,这对于理解生物系统中1-叔丁基-2-氧代-1,2-二氢吡啶-3-羧酸的代谢命运可能是相关的(C. Prakash, Weiwei Wang, T. O’Connell, Kim A. Johnson, 2008)。

合成和结构分析

对于立体位阻化合物的合成和结构研究提供了另一个应用领域。例如,对立体位阻的邻苯醌羧酸的合成,它与1-叔丁基-2-氧代-1,2-二氢吡啶-3-羧酸具有结构相似性,展示了创造和分析具有庞大取代基的化合物所涉及的复杂性。这项研究不仅概述了一个多阶段的合成过程,还描述了电化学性质和分子结构,通过单晶X射线分析确认,为合成和研究类似化合物提供了一个模板(M. A. Zherebtsov, M. Arsenyev, E. V. Baranov, S. Chesnokov, V. Cherkasov, 2021)。

偶联反应和化学合成

该化合物还涉及偶联反应,如通过制备叔丁基羰基1,2,3,6-四氢-4-[(三氟甲基)磺酰氧基]吡啶-1-羧酸酯来说明。这项研究突出了该化合物在钯催化的偶联反应中的作用,有助于合成一系列叔丁基-4-芳基-1,2,3,6-四氢吡啶-1-羧酸酯。这类反应在有机化学和药物合成中是基础的,展示了该化合物在创建复杂分子结构方面的实用性(D. Wustrow, L. Wise, 1991)。

作用机制

Target of Action

Compounds containing a 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment are known as potent small molecule cyclic urea activators of sting , checkpoint kinase 1 (CHK1) inhibitors , acetyl-CoA-carboxylase (ACC) inhibitors , and potential antitubercular agents .

Mode of Action

It is known that compounds with a similar structure can interact with their targets to inhibit or activate certain biological processes .

Biochemical Pathways

Similar compounds have been shown to affect various pathways, including those involved in immune response (via sting activation) , cell cycle regulation (via CHK1 inhibition) , lipid metabolism (via ACC inhibition) , and antimicrobial activity .

Result of Action

Based on the known targets of similar compounds, it can be inferred that this compound may have potential effects on immune response, cell cycle regulation, lipid metabolism, and antimicrobial activity .

属性

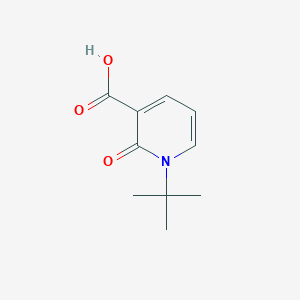

IUPAC Name |

1-tert-butyl-2-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)11-6-4-5-7(8(11)12)9(13)14/h4-6H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRSRNLRTYDDRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC=C(C1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

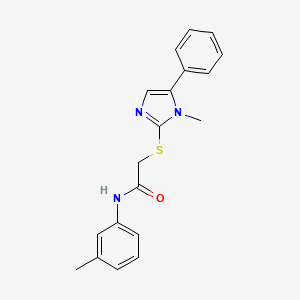

![2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2548468.png)

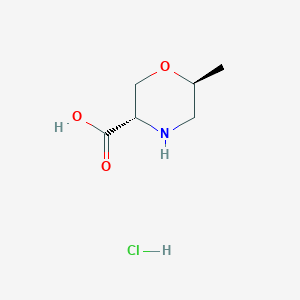

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2548469.png)

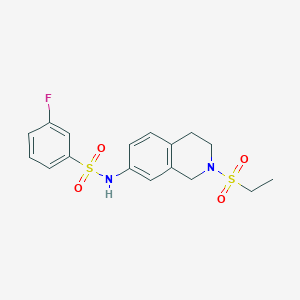

![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B2548477.png)

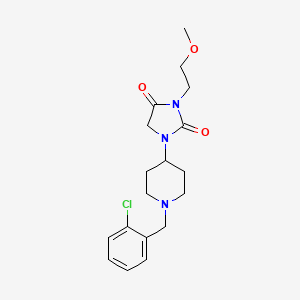

![Methyl 4-[(6-chloropyridin-3-yl)methoxy]benzoate](/img/structure/B2548479.png)